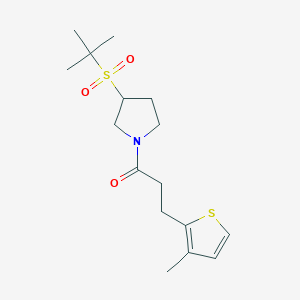

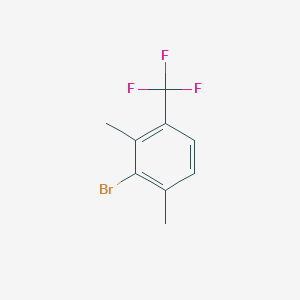

![molecular formula C12H18N6O4S2 B2822715 3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide CAS No. 2034379-74-1](/img/structure/B2822715.png)

3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic moieties such as imidazolidine, thiadiazole, and piperidine . These moieties are often found in biologically active compounds and are used as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The imidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . The thiadiazole moiety is a five-membered ring containing three carbon atoms and two nitrogen atoms .科学的研究の応用

Synthesis and Biological Activity

- Application in Antiulcer Agents Synthesis : A study described the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position for potential antisecretory and cytoprotective antiulcer applications. The process involved the conversion of thiadiazole 1-oxides to thiadiazoles, although none of the compounds displayed significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett et al., 1989).

Chemical Complexes and Reactions

- Formation of Ionic Dimesylamides : Research showed the creation of bis(thione)gold(I) di(methanesulfonyl)amide structures, where each N-H hydrogen bond donor forms one classical two-centre hydrogen bond with an anion acceptor. This study provides insights into the structural chemistry of such complexes (Friedrichsa & Jones, 2004).

- Synthesis of Heterocycles : The compound has been involved in the synthesis of 2-aryl(arylsulfony1)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ones and 3-arylimino-6,7-dihydroimidazo[2,1-c][1,2,4]thiadiazoles. This demonstrates its role in complex heterocyclic chemical syntheses (Sączewski & Gdaniec, 2010).

Biological Activities

- Antimicrobial and Anticancer Properties : A class of amido sulfonamido methane linked bis heterocycles, including bisimidazoles with this compound, showed significant antimicrobial activity and potency against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).

Molecular Reactions and Synthesis

- Intramolecular Cyclization : Studies showed the use of 1-sulfonyl-1,2,3-triazole and sulfinate in Rh-catalyzed intramolecular cyclization to produce sulfonylated unsaturated piperidines, demonstrating the compound's utility in complex organic syntheses (Furukawa et al., 2019).

作用機序

The mechanism of action of this compound would depend on its specific biological activity. Compounds containing imidazole, thiadiazole, and piperidine moieties have been found to exhibit a wide range of biological activities such as antibacterial, anticonvulsant, antiviral, and anti-inflammatory effects .

将来の方向性

The future research directions for this compound could involve further investigation into its synthesis, characterization, and potential biological activities. It could also be interesting to explore its potential applications in medicinal chemistry, given the wide range of biological activities exhibited by compounds containing imidazole, thiadiazole, and piperidine moieties .

特性

IUPAC Name |

3-methylsulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O4S2/c1-24(21,22)18-7-6-17(12(18)20)11(19)14-9-2-4-16(5-3-9)10-8-13-23-15-10/h8-9H,2-7H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOKCFJFEVTWQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

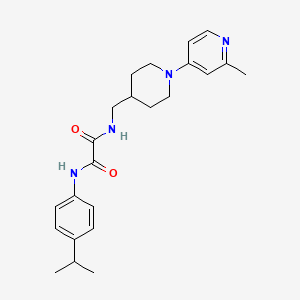

![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)

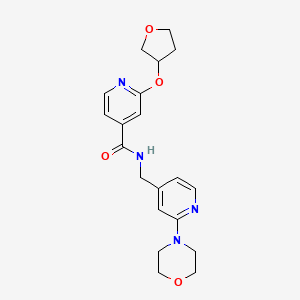

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)

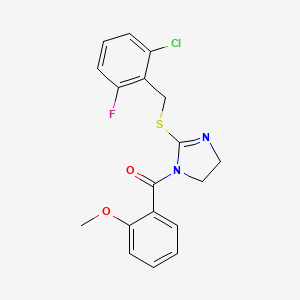

![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2822650.png)

![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)